molecular formula C23H23N3O4S B093922 N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan CAS No. 19461-29-1

N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan

Cat. No. B093922
CAS RN: 19461-29-1
M. Wt: 437.5 g/mol
InChI Key: XESDLBBWXMRQDN-FQEVSTJZSA-N
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Description

“N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan” is a derivative of Dansyl chloride, also known as 5-(Dimethylamino)-1-naphthalenesulfonyl chloride . Dansyl chloride is a reagent that reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue or blue-green fluorescent sulfonamide adducts . It is widely used to modify amino acids, specifically for protein sequencing and amino acid analysis .


Synthesis Analysis

The synthesis of “N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan” involves the reaction of Dansyl chloride with the free amino groups of peptides and proteins . The total acid hydrolysis of the substituted peptide or protein yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid . The bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis .


Molecular Structure Analysis

The molecular structure of Dansyl chloride, the parent compound of “N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan”, consists of a naphthalene moiety that carries a sulfonic acid group at the 1-position . The naphthalene is a bicyclic compound made up of two fused benzene rings .


Chemical Reactions Analysis

Dansyl chloride, the parent compound, reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue or blue-green fluorescent sulfonamide adducts . It can also be made to react with secondary amines .


Physical And Chemical Properties Analysis

Dansyl chloride, the parent compound, is a solid with a yellow-orange color . It is soluble in DMF and chloroform . It has a molecular weight of 269.75 g/mol .

Safety And Hazards

Dansyl chloride is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESDLBBWXMRQDN-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941210
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan

CAS RN

19461-29-1
Record name Dansyl-L-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019461291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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